molecular formula C18H21NO4 B558730 Boc-D-1-Nal-OH CAS No. 76932-48-4

Boc-D-1-Nal-OH

Cat. No.: B558730
CAS No.: 76932-48-4
M. Wt: 315.4 g/mol
InChI Key: KHHIGWRTNILXLL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-1-Nal-OH: Boc-3-(1-naphthyl)-D-alanine , is a derivative of alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Mechanism of Action

    Target of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Boc-D-1-Nal-OH typically involves the protection of the amino group of D-1-naphthylalanine with a Boc group. This can be achieved by reacting D-1-naphthylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions: : Boc-D-1-Nal-OH primarily undergoes reactions typical of amino acids and Boc-protected compounds. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-D-1-Nal-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the presence of the 1-naphthyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHIGWRTNILXLL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370341
Record name N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-48-4
Record name N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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